Cas no 2229681-97-2 (3-(1H-indol-2-yl)prop-2-en-1-amine)

3-(1H-Indol-2-yl)prop-2-en-1-amine is a versatile indole-derived amine compound characterized by its conjugated prop-2-en-1-amine moiety. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical research. The indole core provides a biologically relevant scaffold, often exploited in the development of bioactive molecules. The compound's amine group enhances its utility as a building block for amide or imine formation, while the α,β-unsaturated system allows for Michael additions or cycloadditions. Its well-defined structure and synthetic flexibility make it advantageous for applications in medicinal chemistry, particularly in the design of heterocyclic compounds with potential pharmacological activity.
3-(1H-indol-2-yl)prop-2-en-1-amine structure
2229681-97-2 structure
商品名:3-(1H-indol-2-yl)prop-2-en-1-amine
CAS番号:2229681-97-2
MF:C11H12N2
メガワット:172.226382255554
CID:6111334
PubChem ID:87527640

3-(1H-indol-2-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(1H-indol-2-yl)prop-2-en-1-amine
    • EN300-1768091
    • 2229681-97-2
    • SCHEMBL3435673
    • インチ: 1S/C11H12N2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-6,8,13H,7,12H2/b5-3+
    • InChIKey: BNLKQMZMGIEDLC-HWKANZROSA-N
    • ほほえんだ: N1C(/C=C/CN)=CC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 172.100048391g/mol
  • どういたいしつりょう: 172.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 41.8Ų

3-(1H-indol-2-yl)prop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768091-0.1g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
0.1g
$1081.0 2023-09-20
Enamine
EN300-1768091-1.0g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
1g
$1229.0 2023-05-23
Enamine
EN300-1768091-10.0g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
10g
$5283.0 2023-05-23
Enamine
EN300-1768091-0.5g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
0.5g
$1180.0 2023-09-20
Enamine
EN300-1768091-0.25g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
0.25g
$1131.0 2023-09-20
Enamine
EN300-1768091-10g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
10g
$5283.0 2023-09-20
Enamine
EN300-1768091-0.05g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
0.05g
$1032.0 2023-09-20
Enamine
EN300-1768091-1g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
1g
$1229.0 2023-09-20
Enamine
EN300-1768091-5.0g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
5g
$3562.0 2023-05-23
Enamine
EN300-1768091-2.5g
3-(1H-indol-2-yl)prop-2-en-1-amine
2229681-97-2
2.5g
$2408.0 2023-09-20

3-(1H-indol-2-yl)prop-2-en-1-amine 関連文献

3-(1H-indol-2-yl)prop-2-en-1-amineに関する追加情報

Introduction to 3-(1H-indol-2-yl)prop-2-en-1-amine (CAS No. 2229681-97-2)

3-(1H-indol-2-yl)prop-2-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229681-97-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a structural framework that integrates an indole moiety with an allylamine group, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents. The indole ring, a well-documented pharmacophore, is renowned for its presence in numerous bioactive natural products and synthetic drugs, while the allylamine moiety contributes to the compound's reactivity and functionalization possibilities.

The structural configuration of 3-(1H-indol-2-yl)prop-2-en-1-amine positions it as a versatile intermediate in synthetic chemistry. The presence of the double bond in the propenyl group and the amine functionality allows for further chemical modifications, making it a valuable building block for more complex molecules. In recent years, there has been a growing interest in indole derivatives due to their demonstrated efficacy in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of atoms in this compound may contribute to unique interactions with biological targets, which has prompted extensive exploration in academic and industrial research settings.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-(1H-indol-2-yl)prop-2-en-1-amine interacts with biological systems. These studies suggest that the compound may exhibit binding affinities with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary virtual screening experiments have indicated potential interactions with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, the indole moiety's ability to modulate neurotransmitter systems has been explored, hinting at possible applications in neuropharmacology.

In the context of drug discovery, 3-(1H-indol-2-yl)prop-2-en-1-amine represents an intriguing candidate for further investigation. Its dual functionality—combining the aromatic stability of the indole ring with the nucleophilic properties of the amine—makes it a promising scaffold for designing molecules with tailored biological activities. Researchers are particularly interested in exploring its potential as a precursor for kinase inhibitors or as a modulator of signal transduction pathways. The allyl group also offers opportunities for cross-coupling reactions, such as Suzuki or Heck couplings, which are widely used in constructing complex molecular architectures.

The synthesis of 3-(1H-indol-2-yl)prop-2-en-1-amine has been optimized through various methodologies to ensure high yield and purity. Common approaches involve palladium-catalyzed cross-coupling reactions between halogenated indole derivatives and allenylamines or propargylamines. These reactions often proceed under mild conditions and can be adapted for large-scale production if necessary. Furthermore, the compound's stability under different storage conditions has been evaluated to ensure its suitability for long-term research applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm its structural integrity and purity.

The pharmacological profile of 3-(1H-indol-2-yl)propenamine is still under active investigation, but initial studies have provided valuable insights into its potential therapeutic applications. In vitro assays have shown that this compound exhibits inhibitory effects on certain enzymes associated with inflammation and oxidative stress. These findings align with the broader goal of developing small-molecule inhibitors that can modulate these pathways without significant side effects. Additionally, preclinical studies are exploring its interactions with cellular receptors involved in pain perception and neurotransmission, suggesting possible uses in managing chronic pain conditions or neurological disorders.

The role of 3-(1H-indol-y propenamine) in medicinal chemistry extends beyond its direct biological activity. Its structural features make it an excellent candidate for derivatization, allowing researchers to fine-tune its properties for specific applications. By introducing additional functional groups or altering the substitution pattern on the indole ring, new analogs can be generated with enhanced potency or selectivity. Such modifications are crucial in optimizing drug candidates for clinical trials and ensuring their efficacy while minimizing off-target effects.

As our understanding of molecular interactions continues to evolve, compounds like 3-(1H-indol-y propenamine) will play an increasingly important role in drug development pipelines. The integration of high-throughput screening technologies with advanced computational methods enables rapid identification of promising candidates for further optimization. Moreover, collaborations between academic institutions and pharmaceutical companies are fostering innovative approaches to translating basic research findings into tangible therapeutic solutions.

The future prospects for 3-(1H-indol-y propenamine) include its exploration as a lead compound or as part of a library designed for high-throughput screening campaigns targeting various diseases. Its unique structural attributes position it as a valuable asset in medicinal chemistry efforts aimed at discovering novel treatments for unmet medical needs. As research progresses, we can anticipate further refinements in synthetic methodologies and deeper insights into its pharmacological mechanisms.

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